N-propyl-2,3'-bipyridine-3-carboxamide

Description

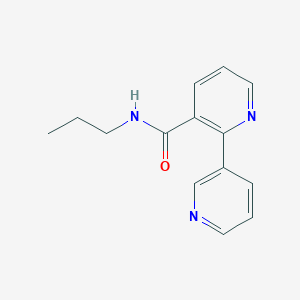

N-propyl-2,3'-bipyridine-3-carboxamide is a heterocyclic compound featuring a bipyridine core with a propyl carboxamide substituent. Its structure combines two pyridine rings linked at the 2- and 3'-positions, with the carboxamide group attached to the third position of one pyridine.

Properties

IUPAC Name |

N-propyl-2-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-7-17-14(18)12-6-4-9-16-13(12)11-5-3-8-15-10-11/h3-6,8-10H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPOJXITFHXAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-carboxamide (WX-02-15)

Structural Differences :

- WX-02-15 replaces the bipyridine core with an indole ring, which introduces a fused benzene-pyrrole system. This alters electronic properties and binding affinity compared to the bipyridine system.

- The carboxamide group in WX-02-15 is directly attached to the indole’s third position, lacking the bipyridine’s extended conjugation.

- Synthesis: Synthesized using 2-aminopyridine, HATU, and DIPEA in methanol/water, followed by HPLC purification. This contrasts with the bipyridine system, which may require more complex coupling strategies .

Analytical Data :

- 1H NMR : Distinct aromatic signals (δ 7.8–8.2 ppm for pyridine protons) vs. indole’s δ 6.9–7.5 ppm.

- HRMS : Molecular weight 255.3 g/mol (WX-02-15) vs. ~290–320 g/mol for bipyridine analogs (estimated).

(1R,3R)-2-Acryloyl-N-propyl-tetrahydro-pyridoindole-carboxamide (WX-02-36)

Structural Differences :

- WX-02-36 features a tetrahydro-pyridoindole core with a benzo[d][1,3]dioxole substituent, creating a rigid, fused bicyclic system. This contrasts with the planar bipyridine.

- The propyl carboxamide group is retained, but the acryloyl moiety adds electrophilic reactivity absent in N-propyl-2,3'-bipyridine-3-carboxamide.

- Synthesis: Utilizes n-propyl amine, T3P, and pyridine in methanol/water. The use of T3P (a coupling agent) highlights the need for activating carboxyl groups in carboxamide synthesis, a commonality across analogs .

Analytical Data :

- 1H NMR : Signals for the benzo[d][1,3]dioxole group (δ 5.9–6.0 ppm) and acryloyl (δ 5.7–6.4 ppm) distinguish it from bipyridine derivatives.

- HRMS : Molecular weight 449.5 g/mol, significantly higher due to the bulky fused rings.

Furo[2,3-b]pyridine-3-carboxamide (MedChemComm Example)

Structural Differences :

- This compound replaces one pyridine ring with a furan, reducing basicity and altering hydrogen-bonding capacity. The 4-fluorophenyl and difluoropropyl substituents enhance lipophilicity compared to the simpler bipyridine system.

Synthesis :

Data Table: Key Comparative Features

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Synthesis Reagents |

|---|---|---|---|---|

| This compound | Bipyridine | Propyl carboxamide | ~290–320 (estimated) | Pyridine, propyl amine |

| WX-02-15 | Indole | Carboxamide | 255.3 | HATU, DIPEA |

| WX-02-36 | Tetrahydro-pyridoindole | Benzo[d][1,3]dioxole, acryloyl, propyl | 449.5 | T3P, n-propyl amine |

| MedChemComm example | Furo[2,3-b]pyridine | 4-fluorophenyl, difluoropropyl | ~500 (estimated) | Fluorinated reagents |

Research Findings and Implications

- The bipyridine system’s rigidity may enhance target selectivity over indole or furan-based analogs.

- Synthetic Challenges : Bipyridine derivatives require precise coupling conditions to avoid regioisomer formation, whereas indole/furan systems benefit from inherent directing groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.